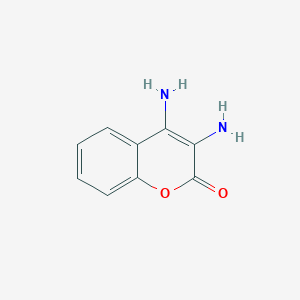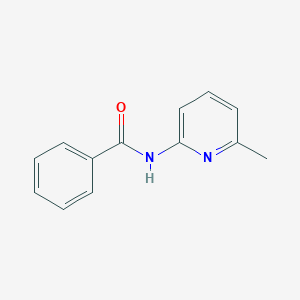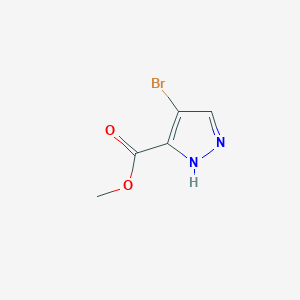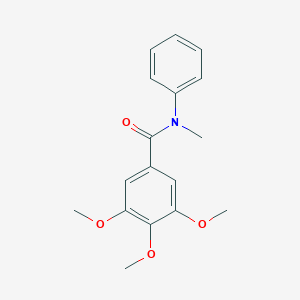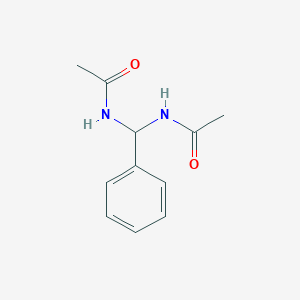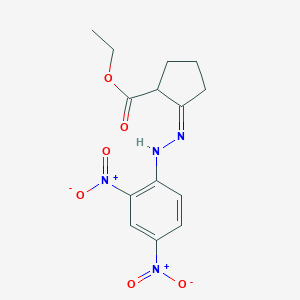
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate, also known as ENPC, is a chemical compound that has been widely studied for its potential applications in various scientific fields. ENPC is a red-orange crystalline powder that is soluble in organic solvents such as chloroform, acetone, and ethanol.
Applications De Recherche Scientifique
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been studied for its potential applications in various scientific fields, including medicine, materials science, and analytical chemistry. In medicine, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with metal ions. In materials science, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been used as a precursor for the synthesis of various metal nanoparticles. In analytical chemistry, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been used as a reagent for the determination of various metal ions.
Mécanisme D'action
The mechanism of action of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is not fully understood. However, it is believed that Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate exerts its biological effects through the formation of stable complexes with metal ions. These complexes can then interact with various biological molecules, leading to changes in their activity.
Effets Biochimiques Et Physiologiques
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is its ability to form stable complexes with metal ions, which makes it a useful reagent in analytical chemistry. Additionally, Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate has been shown to possess anti-inflammatory and anti-tumor properties, which make it a potential candidate for drug development. However, one limitation of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate is its low solubility in water, which may limit its applications in biological systems.
Orientations Futures
There are several future directions for research on Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate. One area of research could be the development of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate-based drug delivery systems. Another area of research could be the synthesis of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate derivatives with improved solubility and biological activity. Additionally, the mechanisms of action of Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate could be further elucidated to better understand its biological effects.
Méthodes De Synthèse
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate can be synthesized through the reaction of 2,4-dinitrophenylhydrazine with ethyl cyclopentanecarboxylate in the presence of a catalyst such as sodium ethoxide. The reaction yields Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate as a red-orange crystalline powder with a yield of approximately 70%.
Propriétés
Numéro CAS |
10412-90-5 |
|---|---|
Nom du produit |
Ethyl 2-({2,4-bisnitrophenyl}hydrazono)cyclopentanecarboxylate |
Formule moléculaire |
C14H16N4O6 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
ethyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H16N4O6/c1-2-24-14(19)10-4-3-5-11(10)15-16-12-7-6-9(17(20)21)8-13(12)18(22)23/h6-8,10,16H,2-5H2,1H3/b15-11- |
Clé InChI |
RKNJNYYCAGXQGL-PTNGSMBKSA-N |
SMILES isomérique |
CCOC(=O)C\1CCC/C1=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES |
CCOC(=O)C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1CCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
10412-90-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



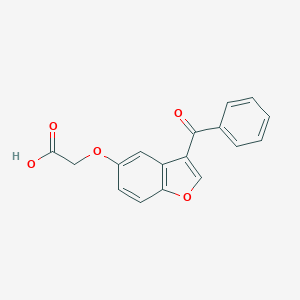
![3-amino-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182780.png)
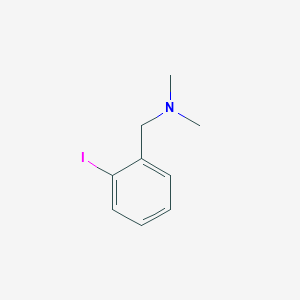
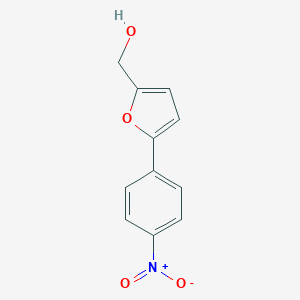
![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)
![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)
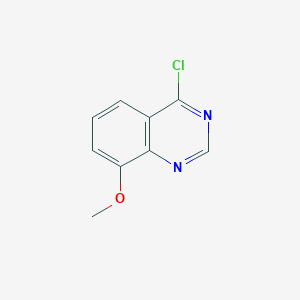
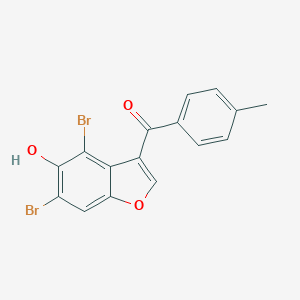
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
